Intramolecular Hydrogen Bonding Precludes Solvent H-Bond Donation
N-Methyl-2-nitroaniline exhibits exclusive intramolecular hydrogen bonding, in direct contrast to its parent compound, 2-nitroaniline. A study using UV-visible absorption spectra across 35 solvents [1] and N-H stretching vibration analysis across 26 solvents [1] confirmed that only nonspecific interactions (refractive index effects) influence its spectra. No evidence of intermolecular hydrogen bonding with solvent molecules was observed for N-Methyl-2-nitroaniline [1]. This is a fundamental difference from 2-nitroaniline, which actively forms intermolecular hydrogen bonds, as demonstrated by its use in characterizing stationary phases alongside N-methyl-2-nitroaniline to assess different types of interactions [2].
| Evidence Dimension | Hydrogen Bonding with Solvent |
|---|---|
| Target Compound Data | Exhibits only intramolecular H-bonding; N-H stretch affected solely by solvent refractive index |
| Comparator Or Baseline | 2-Nitroaniline: Forms intermolecular H-bonds with solvent molecules |
| Quantified Difference | Qualitative difference in bonding mechanism; N-Methyl-2-nitroaniline is a pure hydrogen-bond acceptor, not a donor. |
| Conditions | Spectra measured in vapor phase and across 35 solvents (electronic) and 26 solvents (vibrational) [1]; HPLC stationary phase characterization studies [2] |
Why This Matters
For applications like solvatochromic polarity determination, this guarantees a response that is independent of solvent acidity/basicity, ensuring more consistent and interpretable polarity measurements than with 2-nitroaniline.
- [1] Pospíšilová, J., Hrdina, R., et al. (1998). Solvent Effect on Electronic and Vibrational Spectra of N-Methyl-2-nitroaniline and N-Methyl-4-nitroaniline. Chemical Papers, 52(4), 226–229. View Source
- [2] Helburn, R., Rutan, S. C., et al. (1996). Solvatochromic Studies on Reversed-Phase Liquid Chromatographic Phases. 2. Characterization of Stationary and Mobile Phases. Analytical Chemistry, 68(8), 1387–1393. DOI: 10.1021/ac9507810 View Source
